2-Amino-4-(propan-2-yloxy)benzonitrile is an organic compound classified within the category of substituted benzonitriles. Its molecular formula is , and it has a molecular weight of approximately . This compound features an amino group and a propan-2-yloxy substituent on a benzene ring, making it a valuable intermediate in various chemical syntheses.
The synthesis of 2-Amino-4-(propan-2-yloxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with isopropyl bromide. This reaction is conducted in the presence of a base such as potassium carbonate or sodium hydroxide, often in solvents like ethanol or methanol to facilitate the substitution of the hydroxyl group with the isopropoxy group .
The molecular structure of 2-Amino-4-(propan-2-yloxy)benzonitrile can be described as follows:
InChI=1S/C10H12N2O/c1-7(2)13-9-4-3-8(6-11)10(12)5-9/h3-5,7H,12H2,1-2H3
CC(C)Oc1ccc(c(c1)N)C#N
.2-Amino-4-(propan-2-yloxy)benzonitrile can participate in various chemical reactions:
The mechanism of action for 2-Amino-4-(propan-2-yloxy)benzonitrile involves its interaction with biological molecules:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0